Product packaging for Riccardin D(Cat. No.:)

Riccardin D

Cat. No.: B1257375
M. Wt: 424.5 g/mol
InChI Key: CAILVWNDCKNABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardin D is a natural macrocyclic bisbibenzyl compound isolated from the Chinese liverwort plant Dumortiera hirsuta . It is of significant interest in biomedical research due to its demonstrated antitumor and antifungal activities. In cancer research, this compound has been shown to act as a potent DNA topoisomerase II inhibitor, inducing apoptosis in human leukemia cells, including multidrug-resistant strains . Its antitumor efficacy extends to solid tumors, with studies showing it suppresses the growth of human breast cancer cells by inhibiting telomerase activity, leading to telomere dysfunction and activation of the DNA damage response . Further mechanisms include inducing DNA damage in prostate cancer cells and suppressing the NF-κB signaling pathway in colon cancer cells, highlighting its multi-targeted anticancer potential . In microbiology, this compound exhibits potent in vivo inhibitory effects on the formation of Candida albicans biofilms, a key factor in catheter-related infections . It functions by downregulating hypha-specific genes, thereby inhibiting the Ras-cAMP-Efg pathway and preventing biofilm maturation . Furthermore, this compound displays synergistic effects when used in combination with the antifungal agent fluconazole . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O4 B1257375 Riccardin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-3,16,24-triol

InChI

InChI=1S/C28H24O4/c29-24-15-10-20-5-4-19-9-14-23(26(31)16-19)28-21(2-1-3-25(28)30)11-6-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2

InChI Key

CAILVWNDCKNABC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O)C(=CC=C2)O

Synonyms

riccardin D

Origin of Product

United States

Isolation, Distribution, and Chemotaxonomy of Riccardin D

Natural Occurrence and Primary Plant Sources of Riccardin D

This compound is a distinctive secondary metabolite predominantly found in certain genera of liverworts. Its presence underscores the unique phytochemical diversity within bryophytes.

Liverwort Genera: Monoclea, Dumortiera, Plagiochila, Marchantia

This compound was initially identified and characterized from the liverwort species Monoclea forsteri by Asakawa et al. in 1995. nih.govuni.luasm.org Subsequently, its presence was confirmed in Dumortiera hirsuta. nih.govuni.luuni-konstanz.de Another liverwort, Plagiochila cristata, has also been reported as a source of this compound. nih.govuni.lu While other riccardin compounds (e.g., riccardin C, F, G) and marchantins are known to occur in various Marchantia species, direct evidence for the presence of this compound specifically in Marchantia was not explicitly found in the provided research findings. asm.org

The distribution of this compound within these liverwort genera highlights its significance as a chemotaxonomic marker within this group of non-vascular plants.

Table 1: Primary Liverwort Sources of this compound

Liverwort GenusSpecific SpeciesCitation
MonocleaMonoclea forsteri nih.govuni.luasm.org
DumortieraDumortiera hirsuta nih.govuni.luuni-konstanz.de
PlagiochilaPlagiochila cristata nih.govuni.lu

Occurrence in Higher Vascular Plants

Macrocyclic bisbibenzyls, the family of natural products to which this compound belongs, are commonly associated with liverworts and other bryophytes. uni.lu While the isolation of other riccardins, such as riccardin C, from higher flowering plants like primrose extracts, has demonstrated the existence of this class of compounds beyond bryophytes, the provided research does not explicitly indicate the occurrence of this compound itself in higher vascular plants. uni.lu Higher vascular plants, also known as tracheophytes, are characterized by the presence of lignified vascular tissues (xylem and phloem) for water and nutrient transport, distinguishing them from non-vascular bryophytes like liverworts.

Advanced Isolation Methodologies for this compound and Analogs

The isolation and purification of this compound and its analogs from complex bryophyte extracts necessitate the application of advanced chromatographic and extraction techniques.

Chromatographic Techniques for Enrichment and Purification

Chromatographic methods are indispensable for the enrichment and purification of this compound from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a key technique, with the purity of isolated this compound often measured using this method. Preparative liquid column chromatography is utilized for isolating pure compounds or simpler fractions from complex mixtures.

Commonly employed chromatographic techniques for bisbibenzyls, including this compound, involve:

Adsorption Chromatography: Silica gel is a frequently used stationary phase, with mobile phases often consisting of mixtures of low-polarity solvents. uni-konstanz.de

Gel Permeation Chromatography: Sephadex LH-20 chromatography is also applied for further separation. uni-konstanz.de

Thin Layer Chromatography (TLC): Preparative TLC is used to achieve the final purification of pure cyclic bisbibenzyls, with visualization often performed under UV light. uni-konstanz.de

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly with C18 stationary phases, is highly effective for micro-preparative isolation of individual fatty acids or simpler fractions from intricate mixtures, a principle applicable to other natural products like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced techniques such as liquid chromatography-diode-array detection/tandem mass spectrometry (LC-DAD/MS/MS) have been developed for rapid and qualitative screening of bisbibenzyl compounds in bryophyte crude extracts, allowing for detection at sub-ppm levels. High performance liquid chromatography-hybrid triple quadrupole/linear ion trap mass spectrometry (HPLC-Q-LIT-MS) is also used for characterizing derivatives.

Table 2: Chromatographic Techniques and Solvents for this compound and Analogs

TechniqueStationary Phase (Typical)Mobile Phase (Typical)ApplicationCitation
Column Chromatography (Adsorption)Silica geln-hexane-EtOAc, C₆H₆-EtOAc, CHCl₃-MeOH (1:1)Separation of crude extracts, fractionation uni-konstanz.de
Gel Permeation ChromatographySephadex LH-20(Solvent details not specified for this compound)Further purification of fractions uni-konstanz.de
Preparative Thin Layer ChromatographySilica gelHexanes/EtOAc, other organic solvent mixturesFinal purification to obtain pure compounds uni-konstanz.de
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-phase)H₂O/MeOH, H₂O/ACN mixtures (for reversed-phase)Purity assessment, micro-preparative isolation
LC-DAD/MS/MS(Not specified)Ethanol (B145695) extraction followed by diethyl ether concentrationRapid screening of bisbibenzyls in crude extracts

Methodological Advances in Natural Product Extraction from Bryophytes

The extraction of natural products from bryophytes, including macrocyclic phenolic compounds like bisbibenzyls, often involves specific solvent systems and extraction conditions tailored to the chemical nature and polarity of the target compounds. uni-konstanz.de

Common extraction methods include:

Solvent Extraction: Methanol (MeOH), ethanol (EtOH), and diethylether (Et₂O) are frequently used solvents for preparing crude extracts from bryophyte plant material. uni-konstanz.de For instance, air-dried bryophyte samples have been extracted with Et₂O-MeOH mixtures. uni-konstanz.de

Reflux Extraction: Exhaustive extraction can be performed using solvents like 95% ethanol under reflux conditions. uni-konstanz.de

Enhanced Extraction: To improve the yield of desired compounds, extraction processes may be complemented by techniques such as sonication or extending the extraction period, sometimes up to a week. uni-konstanz.de

These methodological advances aim to efficiently isolate the diverse array of secondary metabolites present in bryophytes, facilitating their study and potential applications.

Biosynthetic Pathways and Genetic Regulation of Riccardin D

Proposed Biosynthetic Route of Riccardin D and Related Bisbibenzyls

Bisbibenzyls are characterized by two bibenzyl units, which can be linked once (acyclic) or twice (cyclic) mdpi.com. This compound belongs to the macrocyclic bisbibenzyls, featuring a complex cyclic structure jst.go.jp. The biosynthesis of these compounds generally follows a pathway analogous to that of flavonoids in higher plants oup.com.

The initial steps in the biosynthesis of bisbibenzyls, including this compound, begin with the amino acid L-phenylalanine oup.comuni-muenchen.de. This precursor undergoes a series of enzymatic transformations:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid oup.comuni-muenchen.defrontiersin.org.

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid oup.comuni-muenchen.defrontiersin.orgresearchgate.net.

4-Coumarate:coenzyme A ligase (4CL) : Catalyzes the acylation of p-coumaric acid to form p-coumaroyl-CoA oup.comfrontiersin.org.

These early steps are shared with the broader phenylpropanoid pathway oup.comfrontiersin.org. Subsequently, p-coumaroyl-CoA is reduced to dihydro-p-coumaric acid, which then proceeds to form lunularic acid oup.comuni-muenchen.de. Lunularic acid is a crucial bibenzyl monomer that serves as a building block for the dimerization reaction to form bisbibenzyls mdpi.comuni-muenchen.deresearchgate.netmdpi.com.

The crucial step in the formation of cyclic bisbibenzyls, such as this compound, involves the intermolecular phenolic coupling of two bibenzyl monomers, typically lunularic acid uni-muenchen.de. Marchantin C is an important bisbibenzyl intermediate formed by the coupling of two lunularic acid molecules, a reaction catalyzed by a specific cytochrome P450 enzyme, marchantin C synthase uni-muenchen.de. Marchantin C can then be hydroxylated to marchantin A by marchantin C hydroxylase, another cytochrome P450 enzyme uni-muenchen.de. Perrottetin E, an acyclic bisbibenzyl, has also been identified as a precursor for the synthesis of marchantin- and riccardin-type compounds mdpi.compreprints.org. While the exact sequence of cyclization and modification steps leading specifically to this compound from these general bisbibenzyl intermediates is still being elucidated, it is understood to involve further enzymatic modifications, including cyclization and hydroxylation events.

Table 1: Proposed Early Intermediates in this compound Biosynthesis

Compound NameRole in Biosynthesis
L-PhenylalanineInitial precursor
Cinnamic acidIntermediate after deamination
p-Coumaric acidIntermediate after hydroxylation
p-Coumaroyl-CoAActivated intermediate for subsequent reactions
Dihydro-p-coumaric acidReduced intermediate
Lunularic acidBibenzyl monomer, crucial for dimerization
Marchantin CBisbibenzyl intermediate, formed by dimerization
Perrottetin EAcyclic bisbibenzyl, potential precursor for riccardins mdpi.compreprints.org

Genetic Elements and Transcriptional Control in this compound Biogenesis

The biosynthesis of complex natural products like this compound is tightly regulated at the genetic level, involving the coordinated expression of multiple genes encoding the necessary enzymes.

Studies, particularly in liverworts like Marchantia polymorpha and Plagiochasma appendiculatum, have identified several key enzymes and their corresponding genes involved in the phenylpropanoid and bisbibenzyl biosynthetic pathways:

Phenylalanine ammonia-lyase (PAL) : Genes encoding PAL (e.g., MpPAL1, MpPAL4, MpPAL9 in M. polymorpha) are crucial for the initial step researchgate.net.

Cinnamate 4-hydroxylase (C4H) : Genes like MpC4H1, MpC4H2, and MpC4H3 in M. polymorpha encode this cytochrome P450 enzyme researchgate.net.

4-Coumarate:coenzyme A ligase (4CL) : Genes encoding 4CL are also identified as essential for the pathway oup.comresearchgate.net.

Stilbene (B7821643) carboxylate synthase (STCS) : This enzyme is involved in the formation of lunularic acid oup.com.

Cytochrome P450 enzymes : Specific P450 enzymes are critical for the phenolic coupling reaction that forms bisbibenzyls from bibenzyl monomers, such as marchantin C synthase and marchantin C hydroxylase oup.comuni-muenchen.de. Overexpression of a basic helix-loop-helix (bHLH) transcription factor in Plagiochasma appendiculatum has been shown to up-regulate genes encoding P450 cytochromes, suggesting their involvement in bisbibenzyl accumulation, including this compound nih.govoup.com.

Table 2: Key Enzymes and Genes in Bisbibenzyl Biosynthesis

Enzyme NameGene/Enzyme ClassRole in BiosynthesisOrganism (Example)
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acidMarchantia polymorpha, Plagiochasma appendiculatum oup.comresearchgate.net
Cinnamate 4-hydroxylaseC4H (CYP450)Hydroxylates cinnamic acid to p-coumaric acidMarchantia polymorpha researchgate.net
4-Coumarate:coenzyme A ligase4CLForms p-coumaroyl-CoAPlagiochasma appendiculatum oup.com
Stilbene carboxylate synthaseSTCSInvolved in lunularic acid formationPlagiochasma appendiculatum oup.com
Marchantin C synthaseCYP450Catalyzes dimerization of lunularic acid to marchantin CMarchantia polymorpha uni-muenchen.de
Marchantin C hydroxylaseCYP450Hydroxylates marchantin C to marchantin AMarchantia polymorpha uni-muenchen.de

Transcription factors play a pivotal role in regulating gene expression in biosynthetic pathways libretexts.orgnih.gov. In the context of bisbibenzyl biosynthesis, including this compound, basic helix-loop-helix (bHLH) transcription factors have been identified as important regulators nih.govresearchgate.netoup.comnih.gov. A bHLH gene homolog, PabHLH, isolated from the liverwort species Plagiochasma appendiculatum, has been shown to regulate bisbibenzyl biosynthesis nih.govoup.com. Variation in the abundance of PabHLH transcript mirrored the tissue bisbibenzyl content nih.gov. Overexpression of PabHLH significantly boosted bisbibenzyl accumulation, including this compound, and concurrently up-regulated key biosynthetic genes such as PaPAL, Pa4CL1, PaSTCS1, and two genes encoding P450 cytochromes nih.govoup.comoup.com. Conversely, RNA interference (RNAi)-induced suppression of PabHLH down-regulated these same genes and reduced bisbibenzyl accumulation nih.govoup.com. This suggests that PabHLH acts as a positive regulator of the bisbibenzyl biosynthetic pathway. Phylogenetic analysis indicates that PabHLH belongs to the bHLH subgroup IIIf, which is known to cluster proteins involved in flavonoid synthesis in higher plants, highlighting a conserved regulatory mechanism for similar pathways across different plant lineages nih.govoup.comfrontiersin.org.

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis academie-sciences.frnih.govmdpi.com. While direct chemoenzymatic synthesis of this compound is not widely reported in the provided search results, the general principles and applications in natural product synthesis suggest its potential. Chemoenzymatic approaches often involve using recombinantly expressed enzymes to perform specific reactions in vitro under mild conditions nih.govrsc.org. This can include cascade reactions where multiple enzymatic steps occur sequentially, sometimes combined with chemical steps, to synthesize complex molecules academie-sciences.frnih.govnih.govsci-hub.se. For bisbibenzyls, this could involve enzymatic steps for precursor formation or specific cyclization/modification reactions, followed by or interspersed with chemical transformations to achieve the desired this compound structure. The total synthesis of related compounds like riccardin C has been achieved through chemical methods, sometimes featuring macrocyclization reactions researchgate.netthieme-connect.com. Future research may explore integrating specific enzymes responsible for the unique cyclization and hydroxylation patterns of this compound into chemoenzymatic pipelines to achieve more efficient and sustainable production.

Synthetic Strategies and Chemical Derivatization of Riccardin D

Total Synthesis Approaches for Riccardin D and its Core Structure

The synthesis of the complex macrocyclic framework of this compound has presented a considerable challenge to synthetic organic chemists. The journey from early, often low-yielding routes to modern, efficient, and stereoselective methods highlights the advancements in synthetic methodology.

Early Synthetic Routes and Challenges

Initial forays into the synthesis of this compound and related bis(bibenzyl) macrocycles were characterized by linear sequences and faced significant hurdles. A primary challenge was the construction of the strained 18-membered macrocycle. Early strategies often relied on less efficient coupling reactions for the key macrocyclization step. For instance, the Wurtz coupling reaction was employed for the macrocyclization in the synthesis of related bis(bibenzyl)s, but it typically resulted in very low yields, sometimes as low as 4%. soton.ac.uk These early routes, while foundational, were often lengthy and lacked the efficiency required for extensive analogue synthesis and biological investigation. The construction of the unsymmetrical biphenyl (B1667301) moiety present in some related riccardins also posed a significant synthetic puzzle. rsc.org

Modern Convergent and Stereoselective Synthesis Methodologies

To overcome the limitations of early linear syntheses, modern approaches have increasingly adopted convergent strategies. rsc.orgrsc.org In a convergent synthesis, different fragments of the target molecule are synthesized independently and then coupled together at a later stage. wikipedia.org This approach is generally more efficient and allows for greater flexibility in the preparation of derivatives.

The key to a successful total synthesis of this compound lies in the efficient formation of the macrocyclic ring. Several modern macrocyclization reactions have been successfully employed to this end.

Wittig Reaction: The Wittig reaction has been a cornerstone in the synthesis of riccardins, used to link aryl rings. rsc.orgrsc.org An intramolecular Wittig reaction has also been developed as a strategy to achieve macrocyclization. soton.ac.uksoton.ac.uk

McMurry Coupling: The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, has proven to be a powerful tool for the cyclization of various bis(bibenzyl) macrocycles. beilstein-journals.orgbeilstein-journals.org This reaction has been instrumental in constructing the strained ring systems of these natural products.

Nickel-mediated Cross-coupling: Nickel-catalyzed intramolecular coupling reactions have been effectively used to establish aryl-aryl bonds and to effect macrocyclization, particularly for installing strained biaryl linkages. rsc.orgrsc.orgsoton.ac.uk

Other Notable Reactions: Other significant macrocyclization strategies include the Corey-Seebach reaction soton.ac.uksoton.ac.ukresearchgate.netresearchgate.netmdpi.com, Suzuki-Miyaura coupling researchgate.netresearchgate.netresearchgate.net, and intramolecular SNAr reactions researchgate.netresearchgate.netresearchgate.net. These methods have expanded the synthetic chemist's toolkit for accessing these complex natural products.

Macrocyclization ReactionDescriptionReference(s)
Wittig Reaction Forms a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. Used for both intermolecular coupling and intramolecular macrocyclization. rsc.orgrsc.orgsoton.ac.uksoton.ac.uk
McMurry Coupling A low-valent titanium-mediated reductive coupling of two carbonyl groups to form an alkene, effective for creating strained macrocycles. beilstein-journals.orgbeilstein-journals.org
Nickel-mediated Cross-coupling Utilizes nickel catalysts to form carbon-carbon bonds, particularly for constructing biaryl linkages and for macrocyclization. rsc.orgrsc.orgsoton.ac.uk
Corey-Seebach Reaction Involves the reaction of a 1,3-dithiane (B146892) with an electrophile, and has been adapted for macrocyclization. soton.ac.uksoton.ac.ukresearchgate.netresearchgate.netmdpi.com
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, used for intramolecular macrocyclization. researchgate.netresearchgate.netresearchgate.net
SNAr Reaction Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, has been applied to macrocycle formation. researchgate.netresearchgate.netresearchgate.net

The ability to selectively introduce functional groups at specific positions on the aromatic rings is crucial for both the total synthesis and the derivatization of this compound. Strategies for regioselective functionalization allow for the precise construction of the natural product's core structure and the introduction of modifications to probe structure-activity relationships. This includes the controlled placement of hydroxyl and methoxy (B1213986) groups, which are characteristic features of the riccardin family. rsc.org

Rational Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring and optimizing its biological activities. By systematically modifying the structure of the natural product, researchers can gain insights into its mechanism of action and develop new compounds with improved potency and selectivity. researchgate.netmdpi.com

Structural Modification at Aromatic Rings

Modifications to the aromatic rings of this compound have been a major focus of derivatization efforts. These changes can influence the molecule's electronic properties, solubility, and interactions with biological targets.

Hydroxylation and Methoxylation: The introduction of additional hydroxyl and methoxy groups onto the aromatic rings of this compound has been explored to create novel derivatives. nih.gov The presence and position of these oxygen-containing functional groups are known to be important for the biological activity of many natural products.

Halogenation: The incorporation of halogen atoms, such as bromine, into the aromatic rings of this compound has yielded derivatives with significantly enhanced antimicrobial activity. researchgate.netnih.gov Specifically, the introduction of a bromine atom into the arene B of this compound led to compounds with potent antibacterial effects. nih.gov Halogenation can alter the lipophilicity and electronic nature of the molecule, potentially improving its pharmacokinetic properties and target engagement. nih.gov

ModificationFunctional GroupImpact on ActivityReference(s)
Hydroxylation -OHInvestigated for structure-activity relationships. nih.gov
Methoxylation -OCH3Explored for creating novel derivatives. nih.gov
Halogenation -BrLed to potent antibacterial compounds. researchgate.netnih.gov

Alterations in Ether and Biphenyl Linkages

The core structure of this compound is defined by two critical connections that form its macrocyclic ring: a diaryl ether linkage and a biphenyl bond. Synthetic alteration of these linkages is a key strategy for creating structural analogs. Total synthesis routes developed for this compound and related compounds, such as Riccardin C, provide insight into the methods used to form and potentially modify these bonds. soton.ac.uksoton.ac.uk

The formation of the biphenyl linkage within the strained macrocyclic system is often a significant synthetic challenge. Intramolecular coupling reactions are frequently employed to achieve this macrocyclization. For instance, the synthesis of the related Riccardin C has been accomplished using a palladium-catalyzed intramolecular Suzuki-Miyaura coupling as the key macrocyclization step. researchgate.net Other strategies have utilized nickel-mediated cross-coupling reactions to forge the biaryl bond. soton.ac.uk Altering the catalysts, ligands, and reaction conditions of these cross-coupling reactions can influence the yield and potentially allow for the introduction of different substituents on the aromatic rings involved in the linkage.

The diaryl ether linkage is another critical site for modification. Synthetically, these bonds are often formed via nucleophilic aromatic substitution reactions, such as the Ullmann condensation, particularly in the synthesis of related bis(bibenzyls). researchgate.net Modern cross-coupling methods also provide routes to diaryl ethers. Modification could involve altering the substitution pattern on the aromatic rings prior to the ether bond formation or, more ambitiously, replacing the ether oxygen with another atom, such as sulfur, to create a thioether analog. Such a modification would significantly change the geometry and electronic properties of the macrocycle.

A thesis from the University of Southampton outlines a total synthesis strategy for this compound where key fragments are first synthesized and then connected. soton.ac.uksoton.ac.uk An intramolecular Wittig reaction was proposed to achieve the final macrocyclization, showcasing another versatile method that could be adapted for creating analogs with modified ethylenic bridges instead of the saturated ethane (B1197151) bridge found in the natural product. soton.ac.uksoton.ac.uk

Linkage TypeSynthetic Formation/Alteration MethodPurpose of Alteration
Biphenyl Bond Intramolecular Suzuki-Miyaura Coupling (Pd-catalyzed)Introduce diverse substituents on aromatic rings; modify ring strain.
Nickel-Mediated Cross-CouplingForm strained biaryl linkages; explore alternative catalytic cycles.
Ether Linkage Ullmann CondensationForm the diaryl ether bond; allows for pre-functionalized aromatic precursors.
Nucleophilic Aromatic SubstitutionCreate ether linkage; potential for creating thioether or selenoether analogs.
Macrocyclization Intramolecular Wittig ReactionForm the macrocycle via a stilbene (B7821643) intermediate, which can be reduced.
Corey-Seebach ReactionAn alternative macrocyclization strategy via umpolung chemistry. researchgate.net

Creation of Novel this compound Analogs

The development of novel this compound analogs is driven by the goal of enhancing its inherent biological activities or discovering new therapeutic applications. This is achieved through targeted chemical modifications of the natural product's scaffold, leading to derivatives with altered physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govdoi.org

One notable example is the synthesized macrocyclic bisbibenzyl compound known as This compound-26 . mdpi.comresearchgate.netnih.gov This derivative has been evaluated for its anticancer properties and was found to significantly inhibit the growth of human oral squamous carcinoma cells, including multidrug-resistant (MDR) cell lines. nih.gov this compound-26 was shown to induce apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov Its creation demonstrates a successful derivatization of the this compound scaffold to produce a compound with potent and potentially clinically relevant bioactivity.

Another study focused on synthesizing a series of this compound derivatives by introducing hydroxyl, methoxy, and bromine substituents onto its aromatic rings. nih.gov The resulting analogs were evaluated for their antimicrobial activity against clinically isolated bacteria and fungi. nih.gov Key findings from this research include:

Bromination: The introduction of a bromine atom into one of the aromatic rings (specifically, the B-ring) led to several derivatives with potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 4 μg/mL. nih.gov

Antifungal Activity: One specific derivative, compound 34 from the series, was identified as the most potent antifungal agent against Candida albicans, with a MIC value of 2 μg/mL. nih.gov

These studies underscore that modifying the peripheral functional groups and substitution patterns on the aromatic rings of this compound is a fruitful strategy for generating novel analogs. The SAR findings suggest that the number and position of hydroxyl groups, as well as the introduction of halogens, are critical determinants of the biological activity of these macrocyclic bis(bibenzyls). nih.govdoi.orgnih.gov

Analog/DerivativeModification from this compoundKey Research FindingsCitation(s)
This compound-26 A synthesized derivative of the macrocyclic bis(bibenzyl) scaffold.Possesses anti-proliferation activity against sensitive (KB) and multidrug-resistant (KB/VCR) human oral squamous carcinoma cells. Inhibits tumor growth in xenograft models. mdpi.comnih.gov
Brominated Derivatives Introduction of bromine atoms into the aromatic rings (e.g., arene B).Showed potent antibacterial activity against methicillin-sensitive and -resistant Staphylococcus aureus (MIC values 0.5-4 μg/mL). nih.gov
Compound 34 A specific synthesized derivative from a library with modified substituents.Exhibited the most potent antifungal activity against Candida albicans in its series (MIC value of 2 μg/mL). nih.gov
13,13′-O-isopropylidenethis compound Protection of two phenolic hydroxyl groups with an isopropylidene group.Isolated from Marchantia polymorpha; shown to have antifungal activity against Candida albicans. mdpi.compreprints.org

Mechanistic Investigations of Riccardin D S Preclinical Biological Activities

Antineoplastic Mechanisms of Action in Preclinical Cancer Models

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Riccardin D has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.govnih.gov This is evidenced by morphological changes in treated cells, such as nuclear chromatin condensation and a decrease in cell size. nih.gov

The apoptotic process can be broadly categorized into caspase-dependent and caspase-independent pathways. Caspases are a family of proteases that, once activated, execute the dismantling of the cell. aging-us.com this compound has been demonstrated to trigger apoptosis through a caspase-dependent pathway in several cancer cell models. nih.gov For instance, in human colon cancer HT-29 cells, treatment with this compound led to an increase in the protein expression levels of cleaved caspase-3 and caspase-9. nih.gov The activation of these caspases is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.

Interestingly, research also suggests the involvement of caspase-independent mechanisms in this compound-mediated cell death. nih.gov In osteosarcoma cells, while a pan-caspase inhibitor partially reversed the antiproliferative effects of this compound, it did not completely abolish them, indicating that other cell death pathways are also at play. nih.gov This suggests that this compound can induce cell death even in cancer cells that may have developed resistance to caspase-dependent apoptosis. anr.fr

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. ijcmas.comoncotarget.com The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. waocp.org

Studies have consistently shown that this compound treatment modulates the expression of these proteins to favor apoptosis. In HT-29 colon cancer cells, this compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. nih.govnih.gov A similar increase in the Bax/Bcl-2 ratio has been observed in human breast cancer cells following this compound treatment. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

Cell Line Pro-Apoptotic Protein Change Anti-Apoptotic Protein Change Key Outcome Reference
HT-29 (Colon Cancer) Increased Bax Decreased Bcl-2 Increased Bax/Bcl-2 ratio, induction of apoptosis nih.gov
MCF-7 & MDA-MB-231 (Breast Cancer) Increased Bax Decreased Bcl-2 Increased Bax/Bcl-2 ratio, induction of apoptosis nih.gov

Beyond the classical mitochondrial pathway, emerging evidence points to the involvement of lysosomes in this compound-induced cell death. Lysosomes contain a variety of hydrolytic enzymes, including cathepsins, which, if released into the cytoplasm, can trigger cell death pathways. mdpi.com A derivative of this compound has been shown to induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsin B in prostate cancer cells. nih.govmdpi.com This process contributes to DNA damage and apoptosis. nih.gov The ability of this compound and its derivatives to compromise lysosomal integrity represents another important facet of its anticancer activity. mdpi.comtandfonline.com

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by the dysregulation of this cycle, leading to uncontrolled cell division. biorxiv.org this compound has been shown to interfere with the cell cycle in various cancer models, primarily by inducing cell cycle arrest. nih.govnih.gov

A common effect of this compound treatment is the arrest of cancer cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. mdpi.com In prostate cancer cells, this compound-induced G0/G1 arrest is associated with the induction of cellular senescence, a state of irreversible growth arrest. nih.gov

The induction of senescence by this compound has been linked to the p21 (also known as p21WAF1/CIP1) protein. nih.gov p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating cell cycle progression. up.ac.za Studies have shown that this compound treatment leads to an upregulation of p21 expression in prostate cancer cells. nih.gov The critical role of p21 in this process was confirmed by experiments where the knockdown of p21 using siRNA attenuated this compound-triggered senescence. nih.gov This p21-dependent senescence appears to be a novel mechanism contributing to the growth-suppressive effects of this compound. nih.govcore.ac.uk

Table 2: Effect of this compound on Cell Cycle and Senescence

Cell Line Cell Cycle Phase Arrest Key Mediator Outcome Reference
Prostate Cancer Cells G0/G1 p21 Induction of cellular senescence nih.gov
U2OS (Osteosarcoma, p53 wild-type) G1 p21 Cell cycle arrest nih.gov
MCF-7 (Breast Cancer, p53-proficient) G1 Not specified Cell cycle arrest nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

G2/M Phase Arrest and Checkpoint Activation

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate cancer (PC-3) cells. plos.orgsemanticscholar.orgnih.gov This arrest prevents cells with damaged DNA from entering mitosis. wikipedia.org The mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to a dose-dependent decrease in the expression of cyclins E, A, and B, which are crucial for the progression through the S and G2/M phases of the cell cycle. plos.orgnih.gov

Furthermore, this compound affects the Cdc25 family of phosphatases and their downstream target, Cdc2 (also known as Cdk1). A decrease in the expression of Cdc25B and Cdc25C, along with an increase in the inactive, phosphorylated form of Cdc2 (phospho-Cdc2Tyr15), has been observed in cells treated with this compound. nih.gov The activation of the M-phase cyclin-CDK complex, specifically Cyclin B-Cdk1, is a critical event for entry into mitosis. wikipedia.orgcellsignal.com By downregulating these key proteins, this compound effectively activates the G2/M checkpoint, halting the cell cycle and preventing the propagation of damaged cells. plos.orgnih.gov The checkpoint kinases Chk1 and Chk2, activated in response to DNA damage, play a crucial role in this process by inhibiting Cdc25 phosphatases. oncotarget.combio-rad.comnih.gov

DNA Damage Induction and DNA Repair Pathway Modulation

This compound's ability to induce G2/M phase arrest is intrinsically linked to its capacity to cause DNA damage. plos.orgsemanticscholar.orgnih.gov The cellular response to this damage involves a complex network of signaling pathways designed to detect the lesions, halt the cell cycle to allow for repair, or trigger cell death if the damage is irreparable. oaepublish.commdpi.com

A primary mechanism by which this compound induces DNA damage is through the inhibition of DNA topoisomerase II (Topo II). nih.govnih.gov Topo II enzymes are essential for resolving topological problems in DNA by creating transient double-strand breaks. phcogrev.com Studies have demonstrated that this compound is a potent inhibitor of Topo II, with its inhibitory activity being stronger than that of the known Topo II inhibitor, etoposide. nih.gov In leukemia cells, this compound's inhibition of Topo II leads to the accumulation of supercoiled DNA, indicating a disruption of the enzyme's normal function. nih.gov This inhibition of Topo II is a key factor in the induction of apoptosis in human leukemia and non-small cell lung cancer cells. nih.govnih.gov

The inhibition of Topo II and other actions of this compound lead to significant DNA damage, which manifests as DNA fragmentation and the formation of micronuclei. plos.orgsemanticscholar.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. mdpi.com Their formation is a hallmark of DNA damage and genomic instability. mdpi.commdpi.com In PC-3 prostate cancer cells, treatment with this compound resulted in a dose-dependent increase in micronucleus formation, similar to the effects of the well-documented DNA-damaging agent VP-16. plos.orgsemanticscholar.orgresearchgate.net The presence of DNA fragmentation has also been confirmed using the Comet assay, further evidencing the genotoxic effects of this compound. plos.orgsemanticscholar.orgnih.gov

In response to the DNA damage induced by this compound, cells activate complex signaling networks known as the DNA damage response (DDR). oaepublish.comresearchgate.net Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). cellsignal.comnih.gov ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-stranded DNA (ssDNA) regions that can arise from various forms of DNA damage. nih.govmdpi.comnih.gov

Studies have shown that this compound treatment leads to the sequential activation of both the ATM/Chk2 and ATR/Chk1 signaling pathways in PC-3 cells. plos.orgsemanticscholar.orgnih.gov The activation of these pathways is evidenced by the phosphorylation of the histone variant H2AX (forming γH2AX), a reliable marker of DNA damage. plos.orgsemanticscholar.orgoncotarget.com Blocking the ATM/ATR signaling cascade attenuates the this compound-induced formation of γH2AX and partially restores cell proliferation, confirming the critical role of these kinases in mediating the cellular response to this compound-induced DNA damage. plos.orgnih.gov The activation of these checkpoint kinases ultimately leads to the inhibition of Cdc25 phosphatases, enforcing the G2/M cell cycle arrest to allow time for DNA repair. oncotarget.comd-nb.infogenesandcancer.com

In addition to inducing DNA damage, this compound also modulates the cellular DNA repair machinery. The two major pathways for repairing DNA double-strand breaks are homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govd-nb.info HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, and is most active in the S and G2 phases of the cell cycle. amegroups.org Key proteins in this pathway include BRCA1 and RAD51. nih.gov NHEJ, on the other hand, directly ligates the broken DNA ends and can be active throughout the cell cycle. amegroups.orgamegroups.cn The Ku70/86 heterodimer is a critical component of the classical NHEJ pathway, binding to DNA ends and recruiting other repair factors. plos.orgamegroups.cn

Further investigation into the specific molecular targets of this compound has identified RAD54L as a key protein in its mechanism of action, particularly in gastric cancer. researchgate.netajol.info RAD54L is a member of the SWI/SNF family of helicases and plays a crucial role in homologous recombination repair by interacting with RAD51. nih.gov Studies have shown that RAD54L is highly expressed in gastric cancer and is associated with poor prognosis. researchgate.netajol.info this compound has been found to negatively regulate the cell cycle in gastric cancer cells by targeting RAD54L. researchgate.netajol.info This suggests that the inhibition of RAD54L function by this compound could be a critical mechanism contributing to its anti-cancer effects by disrupting DNA repair and cell cycle progression. researchgate.netajol.info

Angiogenesis Inhibition in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. openaccessjournals.com this compound has demonstrated inhibitory effects on angiogenesis in preclinical models. nih.gov

Preclinical research indicates that this compound can suppress the expression and activity of several key pro-angiogenic factors. In studies involving human non-small cell lung cancer (NSCLC) cells, treatment with this compound led to a decrease in Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a potent signaling protein that stimulates the formation of new blood vessels. openaccessjournals.com

Furthermore, this compound has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. oaepublish.com The inhibitory effects of this compound on the expression of MMP-2 and MMP-9 were also observed in H460 xenografts in mice. nih.gov The reduction in VEGF and the inhibition of MMPs appear to be associated with a decrease in Extracellular signal-regulated kinases 1 and 2 (Erk1/2). nih.gov

Other significant pro-angiogenic factors include Epidermal Growth Factor (EGF) and Fibroblast Growth Factor-2 (FGF-2), which play roles in stimulating endothelial cell growth and proliferation. uni-mainz.derjme.ro While direct evidence of this compound's effect on EGF is part of ongoing research, its impact on the broader signaling cascades involving such factors is an area of interest.

Table 1: Effect of this compound on Pro-angiogenic Factors in NSCLC Models

FactorEffect of this compoundCell Line/Model
VEGF Decrease in expressionH460 xenografts in mice
MMP-2 Suppression of activity and expressionNSCLC cells and H460 xenografts in mice
MMP-9 Suppression of activity and expressionNSCLC cells
Erk1/2 DecreaseH460 xenografts in mice

The process of forming new blood vessels fundamentally relies on the proliferation and migration of endothelial cells. openaccessjournals.comnih.gov Studies have shown that this compound can suppress the invasion and migration of NSCLC cells. nih.gov This was demonstrated through scratch and transwell chamber assays, which are standard methods for evaluating cell migration in vitro. nih.gov By inhibiting the ability of these cancer cells to migrate, this compound indirectly impacts the signals that would normally recruit endothelial cells and promote angiogenesis. The balance between endothelial cell migration and proliferation is crucial for the formation of functional blood vessels. rsc.org

Reversal of Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.gov This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. nih.govmdpi.com Some macrocyclic bisbibenzyls, the class of compounds to which this compound belongs, have been shown to reverse MDR. mdpi.com

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized ABC transporter that plays a primary role in MDR. mdpi.comfrontiersin.org It functions as an ATP-dependent efflux pump for a wide range of hydrophobic and amphipathic compounds, including many chemotherapy drugs. mdpi.comtandfonline.com Research on a synthesized derivative of this compound, known as this compound-26, has shown significant anti-proliferative activity against both drug-sensitive (KB) and multidrug-resistant (KB/VCR) human oral squamous carcinoma cells. nih.gov This suggests a potential role in overcoming P-gp-mediated resistance. The reversal of MDR can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition of P-gp's binding sites, or by interfering with ATP hydrolysis that fuels the pump's function. tandfonline.commdpi.com

Beyond inhibiting the function of existing efflux pumps, some compounds can modulate the expression of the genes that code for these transporters. nih.govmdpi.com The development of MDR is often associated with the increased expression of the MDR1 gene, which codes for P-gp, as well as other transporters like the Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). mdpi.commdpi.com Studies have shown that the PI3K/AKT signaling pathway can enhance the expression of ABC transporters, including P-gp and MRP1. mdpi.com Therefore, compounds that inhibit this pathway may lead to reduced expression of these transporters. mdpi.com While direct studies on this compound's effect on the expression of the full spectrum of ABC transporters are ongoing, the activity of its derivatives against MDR cell lines points to a potential modulatory role. nih.gov

Modulation of Intracellular Signaling Pathways

This compound's biological activities are linked to its ability to modulate key intracellular signaling pathways that control cell growth, survival, and resistance.

Investigations into a derivative, this compound-26, revealed its ability to regulate mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways in multidrug-resistant KB/VCR cells. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates essential cellular functions, including survival, proliferation, and differentiation. nih.gov Similarly, the MAPK/ERK pathway is central to signaling from various growth factor receptors. nih.gov

Furthermore, this compound has been shown to induce apoptosis in NSCLC cells by activating the caspase cascade signaling pathway, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP both in vitro and in H460 xenografts. nih.gov The study also suggested that this compound's mechanism for inducing apoptosis in NSCLC cells involves the inhibition of DNA topoisomerase II activity. nih.gov

NF-κB Pathway Suppression

Preclinical research has identified this compound as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival that is often dysregulated in cancer. nih.govnih.gov Studies in human colon cancer cells (HT-29) have shown that this compound can significantly inhibit cell growth and induce apoptosis (programmed cell death). nih.govnih.gov

The mechanism of action involves the downregulation of several key components and targets of the NF-κB pathway. This compound has been observed to reduce the protein expression of NF-κB and its activated form, p-NF-κBSer536. nih.gov This suppression, in turn, leads to decreased expression of NF-κB-regulated genes that promote inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Furthermore, the induction of apoptosis by this compound in these cancer cells is linked to the intrinsic mitochondrial pathway. This is evidenced by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.gov Molecular modeling has also suggested potential binding sites between this compound and NF-κB, further supporting its role as a direct inhibitor of this pathway. nih.govnih.gov

Cell LineKey FindingsReference
HT-29 (Human Colon Cancer)- Inhibition of cell proliferation- Induction of apoptosis- Downregulation of NF-κB, p-NF-κB, COX-2, and TNF-α- Upregulation of cleaved caspase-3 and -9- Increased Bax/Bcl-2 ratio nih.govnih.gov
Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is another critical pathway involved in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. frontiersin.orgdovepress.com While the precise mechanisms are still under investigation, preclinical evidence suggests that this compound can modulate this pathway.

In Vivo ModelKey FindingsReference
Animal Models- Decreased protein expression of β-catenin frontiersin.org
Ras-cAMP-Efg Pathway Modulation (in fungal models)

In the context of its antifungal activity, particularly against Candida albicans, this compound has been shown to modulate the Ras-cAMP-Efg signaling pathway. nih.govnih.gov This pathway is crucial for the morphological transition of C. albicans from a yeast form to a more virulent hyphal form, a key step in biofilm formation and pathogenesis. nih.gov

Research has revealed that this compound downregulates the expression of several hypha-specific genes that are controlled by the Ras-cAMP-Efg pathway. nih.govnih.gov These genes include ALS1, ALS3, ECE1, EFG1, HWP1, and CDC35. nih.gov The suppression of these genes leads to a retardation of hyphal growth, which in turn results in defective biofilm maturation and contributes to the compound's antifungal effects. nih.govnih.gov

Fungal ModelKey FindingsReference
Candida albicans- Downregulation of hypha-specific genes (ALS1, ALS3, ECE1, EFG1, HWP1, CDC35)- Inhibition of the Ras-cAMP-Efg pathway- Retardation of hyphal growth nih.govnih.gov

Antimicrobial and Antifungal Mechanisms of Action in Preclinical Models

This compound exhibits significant antifungal properties, particularly against the opportunistic pathogen Candida albicans. nih.govplos.orgjst.go.jp Its mechanisms of action target key virulence factors of this fungus, including biofilm formation and morphogenesis.

Inhibition of Biofilm Formation (e.g., Candida albicans)

Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. frontiersin.orgnih.gov this compound has been shown to effectively inhibit the formation of C. albicans biofilms in a dose-dependent manner in both in vitro and in vivo models. nih.govplos.orgjst.go.jp

Studies using a central venous catheter-related infection model in animals demonstrated that this compound has both prophylactic (preventative) and therapeutic effects against C. albicans biofilm formation. nih.govplos.org Scanning electron microscopy and laser confocal scanning microscopy have visually confirmed that treatment with this compound leads to a remarkable alteration in the morphology of biofilms, most notably through the inhibition of hyphal growth. nih.govplos.org

ModelEffectReference
In vivo CVC-related infection- Prophylactic and therapeutic inhibition of biofilm formation- Dose-dependent activity nih.govplos.org
In vitro- Interference with biofilm formation jst.go.jp

Disruption of Fungal Morphogenesis (e.g., Hyphae Formation)

The ability of C. albicans to switch from a yeast to a hyphal morphology is a critical virulence factor, enabling tissue invasion and immune evasion. nih.govnih.gov this compound effectively disrupts this morphogenetic transition. nih.govjst.go.jpplos.org

Fungal TargetEffect of this compoundKey Genes AffectedReference
Candida albicans Morphogenesis- Strong inhibition of hyphae formationALS1, ALS3, ECE1, EFG1, HWP1, CDC35 nih.govjst.go.jp

Impact on Fungal Cell Wall Synthesis (e.g., Chitin)

The fungal cell wall is a dynamic and essential structure that provides physical protection and is crucial for cell integrity. mdpi.comnih.gov Chitin (B13524) is a key structural polysaccharide in the fungal cell wall. mdpi.comnih.govnih.gov While direct studies on this compound's impact on chitin synthesis are not as extensively detailed as its effects on signaling pathways, the profound disruption of morphogenesis and biofilm formation strongly implies an effect on cell wall integrity and synthesis processes. The formation of hyphae involves significant remodeling of the cell wall, including the synthesis and deposition of chitin. nih.gov By inhibiting the genetic programs that control hyphal development, this compound indirectly impacts the proper synthesis and organization of the fungal cell wall.

Induction of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Accumulation in Fungi

Preclinical studies suggest that a key antifungal mechanism of certain macrocyclic bisbibenzyls, the class of compounds to which this compound belongs, involves the disruption of mitochondrial function and the subsequent accumulation of reactive oxygen species (ROS) in fungal cells. While direct studies on this compound's effect on fungal mitochondria are part of ongoing research, the actions of analogous compounds provide a strong inferential basis for its mechanism.

For instance, the macrocyclic bis(bibenzyl) Plagiochin E has been shown to exert its antifungal effects against Candida albicans by inducing mitochondrial dysfunction, which leads to the accumulation of ROS. plos.org Similarly, Diorcinol D, a diphenyl ether derivative, demonstrates fungicidal action against C. albicans by elevating ROS levels, which in turn causes mitochondrial dysfunction and contributes to cell death. plos.org ROS are metabolic byproducts, primarily generated in the mitochondria, and their overproduction under stress conditions can overwhelm the cell's antioxidant defenses, leading to cellular damage. plos.orgnih.gov The accumulation of ROS is a critical factor in the antifungal activity of various compounds, often leading to apoptosis. plos.orgmdpi.com This process is characterized by an increase in the mitochondrial membrane potential (mtΔψ), indicating mitochondrial dysfunction. plos.org The fungicidal mechanism, therefore, appears to be a cascade initiated by cellular stress, leading to ROS accumulation and culminating in mitochondrial failure and cell death. plos.org

This evidence from closely related compounds strongly suggests that this compound's antifungal activity is at least partially attributable to its ability to induce mitochondrial dysfunction and trigger an oxidative burst within fungal cells.

Activation of Metacaspases in Fungal Apoptosis

The process of programmed cell death, or apoptosis, in fungi is a regulated pathway that can be triggered by external agents. A central component of this pathway in fungi involves a family of cysteine proteases known as metacaspases. nih.govwikipedia.org These enzymes are distant relatives of the caspases that mediate apoptosis in animals. frontiersin.orgresearchgate.net Unlike mammalian caspases, which cleave substrates after aspartic acid residues, metacaspases are specific for basic residues like arginine or lysine. wikipedia.orgfrontiersin.org The activation of metacaspases is a key step in executing the apoptotic program in various fungi. nih.govnih.gov

Research into compounds structurally similar to this compound has illuminated a potential mechanism involving this apoptotic pathway. Studies on the antifungal macrocyclic bis(bibenzyl) Plagiochin E revealed that it induces apoptosis in Candida albicans through a metacaspase-dependent pathway. plos.org This finding suggests that certain bis(bibenzyls) can initiate or amplify the signaling cascade that leads to the activation of metacaspases, resulting in the orchestrated demise of the fungal cell. While metacaspases are involved in various cellular processes, their role in regulated cell death is a key target for antifungal development. nih.govresearchgate.net The activation of metacaspase-dependent apoptosis presents a promising strategy for creating antifungal agents that could overcome resistance mechanisms. researchgate.net Given the structural similarity, it is highly probable that this compound also exerts its fungicidal effects by activating metacaspases and inducing apoptosis in susceptible fungi.

Antibacterial Activity against Resistant Strains (e.g., MRSA)

This compound and its synthetic derivatives have demonstrated significant antibacterial activity against clinically important resistant bacterial strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.govontosight.airesearchgate.net This activity highlights its potential as a lead compound for developing new antibiotics to combat drug resistance.

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-MRSA potency of this compound class. Research has shown that modifications to the aromatic rings of the this compound scaffold can dramatically enhance its antibacterial effect. For example, the introduction of a bromine atom into one of the phenyl rings led to derivatives with potent activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus. nih.govresearchgate.net

The mechanism of action for these macrocyclic bis(bibenzyl)s against MRSA appears to be the disruption of the bacterial cell membrane. researchgate.net Active compounds have been shown to increase the permeability of the cytoplasmic membrane, leading to a loss of essential ion gradients (e.g., Na⁺ and K⁺) and ultimately causing cell death. researchgate.net This bactericidal action is distinct from some other agents that are merely bacteriostatic. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for this compound derivatives against S. aureus, illustrating their potent antibacterial properties.

Compound ClassModificationTarget OrganismMIC (μg/mL)
This compound DerivativeBromine substitution on arene BStaphylococcus aureus (MRSA)0.5 - 4
This compound DerivativeBromine substitution on arene BStaphylococcus aureus (MSSA)0.5 - 4

This table presents a range of MIC values reported for potent derivatives of this compound against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. nih.govontosight.airesearchgate.net

Structure Activity Relationship Sar Studies of Riccardin D and Its Derivatives

Correlating Structural Features with Anticancer Potency

Riccardin D itself exhibits anticancer activity, notably inhibiting the proliferation of human leukemia cell lines such as HL60, K562, and their multidrug-resistant counterpart K562/A02. researchgate.net It has also demonstrated an ability to inhibit intestinal adenoma formation in APCMin/+ mice. ub.ro Derivatives of this compound have shown enhanced anticancer effects, providing insights into the structural determinants of this activity.

Role of Hydroxyl and Methoxy (B1213986) Groups in Biological Activity

The presence and modification of hydroxyl (-OH) and methoxy (-OCH3) groups on the bisbibenzyl scaffold of this compound play a critical role in its anticancer potency. A tri-O-alkylated derivative of this compound, specifically 3,12,30-tri(2-(dimethylamino)ethoxy)-riccardin D (referred to as compound 18a), demonstrated significantly superior anticancer activity compared to the parent compound. nih.govmdpi.comresearchgate.net This derivative exhibited IC50 values of 0.51 µM against A549 lung cancer cells, 0.23 µM against MCF-7 breast cancer cells, and 0.19 µM against K562 leukemia cells. nih.govmdpi.comresearchgate.net In contrast, the parent this compound showed much higher IC50 values of 28.14 µM (A549), 18.31 µM (MCF-7), and 17.56 µM (K562). nih.govmdpi.com This substantial increase in potency (up to approximately 100-fold) suggests that the alkylation of the hydroxyl groups significantly enhances the anticancer efficacy, possibly by improving cellular uptake or target interaction. nih.govmdpi.com

Similarly, a bis-Mannich derivative of this compound (compound 11b) also displayed enhanced antiproliferative potency with submicromolar IC50 values. nih.govresearchgate.net This indicates that the introduction of nitrogen-containing functional groups, likely through modifications involving hydroxyl positions, can also lead to improved anticancer activity.

While direct SAR for this compound's methoxy groups in anticancer activity is less detailed, studies on related bisbibenzyls like Marchantin A indicate that the presence of methoxy groups at specific positions (e.g., C-1', C-6', and C-13) can lead to a significant reduction in activity. researchgate.net For instance, marchantin A trimethyl ether was found to be approximately 12-fold less active than marchantin A. researchgate.net This suggests that the strategic placement or removal of methoxy groups can be crucial for optimizing the anticancer profile of these compounds.

Table 1: Anticancer Activity of this compound and Selected Derivatives

CompoundCell LineIC50 (µM)Reference
This compound (CID 14132199)A54928.14 nih.govmdpi.com
MCF-718.31 nih.govmdpi.com
K56217.56 nih.govmdpi.com
3,12,30-tri(2-(dimethylamino)ethoxy)-riccardin D (Compound 18a)A5490.51 nih.govmdpi.com
MCF-70.23 nih.govmdpi.com
K5620.19 nih.govmdpi.com
Bis-Mannich derivative (Compound 11b)A549, MCF-7, K562Submicromolar nih.govresearchgate.net

Influence of Aromatic Substitution Patterns on Target Interaction

The significant enhancement in anticancer activity observed with the tri-O-alkylated and bis-Mannich derivatives of this compound underscores the critical influence of aromatic substitution patterns. nih.govmdpi.com These modifications, which involve altering the chemical environment around the aromatic rings, likely impact how the compounds interact with their biological targets. Mechanistic studies for these nitrogen-containing derivatives indicate that they can target lysosomes, inducing lysosomal membrane permeabilization and subsequently leading to cell death characterized by both apoptosis and necrosis. nih.gov This suggests that specific aromatic substitutions or the introduction of certain functional groups can facilitate lysosomal accumulation or interaction, thereby enhancing the cytotoxic effect.

General SAR principles for other anticancer agents also highlight the importance of aromatic substitution. For instance, the presence of electron-withdrawing or electron-donating groups on aromatic rings can significantly alter a compound's activity by influencing its electronic properties, lipophilicity, and ability to engage in key interactions with biological macromolecules. analis.com.mynih.govrsc.orgmdpi.com

SAR for Antimicrobial and Antifungal Efficacy

This compound and its derivatives have demonstrated notable antimicrobial and antifungal activities. nih.govresearchgate.net this compound, for example, inhibits the formation of Candida albicans biofilms. idrblab.net

Identification of Essential Pharmacophores for Specific Activities

SAR studies on Riccardin-class macrocyclic bis(bibenzyl) derivatives, particularly Riccardin C (PubChem CID: 10070992), have provided insights into the essential pharmacophores for antimicrobial activity. researchgate.netidrblab.netnih.gov For anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity, it was found that the number of phenolic hydroxyl groups was important, rather than their specific positions. researchgate.net Derivatives with a single methoxy group generally did not exhibit anti-MRSA activity. researchgate.net Similarly, bis(bibenzyl) derivatives with only one hydroxyl group typically showed no apparent anti-MRSA activity, with a few exceptions. researchgate.net The minimum essential structure identified for Riccardin C's anti-MRSA activity appears to be the 2-phenoxyphenol (B1197348) part. researchgate.net

Regarding antifungal activity, a specific this compound derivative (referred to as compound 34) was identified as a potent antifungal agent against Candida albicans, exhibiting a minimum inhibitory concentration (MIC) value of 2 µg/mL. nih.govresearchgate.net This suggests that specific structural modifications to the this compound scaffold can significantly enhance its antifungal efficacy.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

CompoundMicroorganism / ActivityMIC (µg/mL) / EffectReference
This compound (CID 14132199)Candida albicansInhibits biofilm formation idrblab.net
Riccardin C (CID 10070992)MRSA3.2[12 (from previous search)]
This compound derivative (Compound 34)Candida albicans2 nih.govresearchgate.net
Brominated this compound derivativesStaphylococcus aureus (MSSA & MRSA)0.5 - 4 nih.govresearchgate.net

Impact of Halogenation on Antimicrobial Spectrum

The introduction of halogen atoms, particularly bromine, into the aromatic rings of this compound has been shown to significantly impact its antimicrobial spectrum and potency. nih.govresearchgate.net Specifically, the introduction of a bromine atom into "arene B" of this compound led to the development of several strongly active antibacterial compounds. nih.govresearchgate.net These brominated derivatives exhibited MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains. nih.govresearchgate.net This highlights halogenation as a promising strategy for enhancing the antibacterial efficacy of this compound.

This observation aligns with general trends in medicinal chemistry, where halogenation (fluorine, chlorine, bromine, iodine) is often employed to modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which can improve binding affinity to targets, enhance membrane permeability, and alter metabolic stability, thereby influencing the antimicrobial spectrum. nih.govruc.dk

Preclinical Efficacy Studies and in Vivo Model Systems

Anticancer Efficacy in Animal Models

The antitumor activities of Riccardin D have been investigated in a range of animal models, providing crucial insights into its potential as a cancer therapeutic agent. These studies have primarily utilized xenograft models of various human cancers and genetically engineered mouse models that mimic human cancer progression.

Xenograft Models of Human Cancers

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been evaluated against several human cancer cell line-derived xenografts.

Lung Carcinoma: In studies involving non-small cell lung cancer (NSCLC), this compound has shown significant inhibitory effects on tumor growth. Specifically, in mice bearing human NSCLC H460 xenografts, administration of this compound resulted in a 44.5% inhibition of cancer growth xenograft.net. This antitumor activity is associated with the induction of apoptosis within the tumor cells xenograft.net.

Prostate Cancer: The efficacy of this compound against prostate cancer has been demonstrated in xenograft models using PC-3 human prostate cancer cells. Administration of this compound to mice with established PC-3 xenografts led to a reduction in tumor growth plos.orgnih.govnih.gov. The underlying mechanism for this effect is attributed to the induction of DNA damage in the cancer cells plos.orgnih.govnih.gov.

Gastric Cancer: While in vivo studies on gastric cancer are less detailed, in vitro research suggests the potential of this compound. Studies on the NCI-N87 human gastric cancer cell line have shown that this compound can inhibit cell viability and negatively regulate the cell cycle scispace.com. However, the direct translation of these findings into in vivo tumor growth inhibition percentages requires further investigation.

Leukemia: The potential of this compound as a therapeutic agent for leukemia has been primarily explored through in vitro studies, which have shown its ability to induce apoptosis in human leukemia cell lines such as K562. While these findings are promising, extensive in vivo studies in leukemia xenograft models are needed to fully elucidate its therapeutic efficacy in a systemic disease context.

Genetically Engineered Mouse Models (e.g., APCMin/+ Mice for Intestinal Adenoma)

Genetically engineered mouse models (GEMMs) provide a valuable tool for studying cancer development in a more physiologically relevant context. One such model is the APCMin/+ mouse, which carries a mutation in the Apc gene and spontaneously develops intestinal adenomas, mimicking human familial adenomatous polyposis.

In a study utilizing APCMin/+ mice, oral administration of this compound led to a significant inhibition of intestinal adenoma formation. The treatment resulted in a reduction in the number of polyps in the small intestine and colon. Specifically, a reduction of 41.7% in the proximal, 31.1% in the middle, and 44.4% in the distal portions of the small intestine was observed. The effect was even more pronounced in the colon, with a 79.3% decrease in polyp number. Furthermore, this compound treatment led to a significant reduction in the size of larger polyps (2-3 mm) in both the small intestine and the colon.

Tumor Growth Inhibition and Regression Assessments

The efficacy of this compound in animal models is quantified through various assessments, including the inhibition of tumor growth and, in some cases, tumor regression. The available data from xenograft studies are summarized below.

Cancer TypeCell LineAnimal ModelObserved EffectQuantitative Data
Non-Small Cell Lung CarcinomaH460Xenograft (Nude Mice)Tumor Growth Inhibition44.5% inhibition of cancer growth xenograft.net
Prostate CancerPC-3Xenograft (Nude Mice)Reduced Tumor GrowthQualitative reduction in tumor growth observed plos.orgnih.govnih.gov
Breast CancerMCF-7, MDA-MB-231XenograftDelayed Tumor GrowthEffective delay in the growth of xenografts

Antifungal Efficacy in Animal Models

In addition to its anticancer properties, this compound has demonstrated promising antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections.

Systemic and Localized Candida albicans Infection Models

The in vivo antifungal efficacy of this compound has been evaluated in models of Candida albicans infection. These studies are crucial for determining its potential as a treatment for candidiasis, which can range from superficial mucosal infections to life-threatening systemic disease. Research in this area indicates that this compound can effectively combat C. albicans infections in animal models.

Biofilm-Associated Infection Models (e.g., Catheter Infection)

A significant challenge in treating Candida albicans infections is its ability to form biofilms on medical devices, such as catheters. These biofilms are notoriously resistant to conventional antifungal agents. This compound has been investigated for its ability to inhibit C. albicans biofilm formation in vivo.

In a rabbit model of catheter-associated C. albicans biofilm infection, this compound demonstrated both prophylactic and therapeutic effects. It was shown to inhibit the formation of biofilms in a dose-dependent manner. This anti-biofilm activity is attributed to the inhibition of hyphal formation, a critical step in biofilm development.

Infection ModelOrganismAnimal ModelObserved EffectKey Findings
Catheter-Associated BiofilmCandida albicansRabbitInhibition of Biofilm FormationDose-dependent prophylactic and therapeutic effects; Inhibition of hyphal formation

Pharmacodynamic Biomarkers and Molecular Correlates in Preclinical Studies

In preclinical evaluations, pharmacodynamic biomarkers are crucial for elucidating the mechanisms of action of investigational compounds. For this compound, a variety of biomarkers have been identified that correlate with its biological activity in in vitro and in vivo models. These molecular correlates provide insight into the pathways modulated by this compound and are instrumental in understanding its therapeutic potential.

Gene Expression Profiling (e.g., Microarray, qRT-PCR)

Gene expression analyses have been pivotal in identifying the molecular targets and pathways affected by this compound. Microarray and quantitative real-time PCR (qRT-PCR) studies have revealed significant alterations in the transcriptional landscape of cancer cells following treatment.

In a study involving PC-3 prostate cancer cells, microarray data showed that this compound triggered changes in the expression of genes associated with cell proliferation, cell cycle regulation, DNA damage and repair, and apoptosis. plos.orgnih.gov This broad impact on gene expression underscores the compound's multi-faceted mechanism of action. Subsequent qRT-PCR analysis confirmed the downregulation of key G2/M phase-related cell cycle regulators. nih.gov

Further research in gastric cancer models identified RAD54L as a target of this compound. ajol.info Using qRT-PCR, studies demonstrated that this compound negatively regulates the expression of RAD54L, a gene implicated in DNA repair and cell cycle progression. ajol.info Analysis of differentially expressed genes (DEGs) in gastric cancer identified 57 upregulated and 33 downregulated genes, with RAD54L emerging as a highly expressed hub gene associated with poor survival. ajol.info

Table 1: Summary of Gene Expression Changes Induced by this compound

Gene/Gene CategoryMethodCell LineObserved EffectReference
Genes for cell proliferation, cell cycle, DNA damage/repair, apoptosisMicroarrayPC-3 (Prostate Cancer)Expression changes triggered plos.orgnih.gov
G2/M phase-related cycle regulatorsqRT-PCRPC-3 (Prostate Cancer)Downregulation of mRNA levels nih.gov
RAD54LqRT-PCRGastric Cancer CellsNegative regulation/Downregulation ajol.info

Protein Expression and Activation State Analysis (e.g., Western Blot, Immunofluorescence)

Consistent with gene expression data, proteomic analyses have confirmed the impact of this compound on key cellular proteins, particularly those involved in the DNA damage response (DDR) and cell cycle control. Western blotting and immunofluorescence have been the primary techniques used to assess these changes.

Treatment of PC-3 prostate cancer cells with this compound led to the sequential activation of the ATM/Chk2 and ATR/Chk1 signaling pathways. plos.orgnih.gov This was evidenced by increased phosphorylation of ATM and Chk2. A notable induction of γH2AX foci, a marker of DNA double-strand breaks, was also observed. plos.orgnih.gov Furthermore, this compound exposure resulted in the downregulation of the expression and DNA-end binding activities of Ku70/86 and led to the inactivation of BRCA1, which are critical proteins in DNA repair pathways. plos.orgnih.gov

In human breast cancer cells (MCF-7 and MDA-MB-231), this compound was found to activate the ataxia telangiectasia-mutated (ATM) kinase-mediated DNA damage response. nih.gov This was demonstrated by the elevated expression of phosphorylated ATM (p-ATM), phosphorylated Chk2 (p-Chk2), and γ-H2AX. nih.gov The induction of apoptosis was confirmed by observing caspase activation and PARP cleavage via Western blotting. nih.gov Similarly, in gastric cancer cells, this compound's effects were evaluated by assessing protein expression through Western blotting. ajol.info Studies in oral squamous carcinoma cells (KB and KB/VCR) also utilized Western blotting to analyze xenograft specimens, revealing that this compound regulates mitogen-related protein kinases like MAPK and PI3K/Akt. nih.gov

Table 2: Protein Expression and Activation Changes Following this compound Treatment

Protein/PathwayMethodCell Line/ModelObserved EffectReference
ATM/Chk2 and ATR/Chk1Western BlotPC-3 (Prostate Cancer)Sequential activation/phosphorylation plos.orgnih.gov
γH2AXImmunofluorescence, Western BlotPC-3, MCF-7, MDA-MB-231Induction of foci, elevated expression plos.orgnih.govnih.gov
BRCA1, Ku70/86Western BlotPC-3 (Prostate Cancer)Inactivation and downregulation plos.orgnih.gov
Caspases, PARPWestern BlotMCF-7, MDA-MB-231Activation and cleavage, respectively nih.gov
MAPK, PI3K/AktWestern BlotKB, KB/VCR (Oral Squamous Carcinoma)Regulation of pathways nih.gov
RAD54LWestern BlotGastric Cancer CellsDownregulation of expression ajol.info

Cell-Based Assays (e.g., Cell Proliferation, Apoptosis Assays, Cell Cycle Analysis)

The molecular changes induced by this compound translate into significant cellular phenotypes, which have been extensively characterized using a variety of cell-based assays.

Cell Proliferation: In PC-3 cells, this compound was shown to suppress cell proliferation in a dose- and time-dependent manner. nih.gov Similar anti-proliferative activity was observed against both drug-sensitive (KB) and multidrug-resistant (KB/VCR) oral squamous carcinoma cells. nih.gov Studies in gastric cancer and breast cancer (MCF-7, MDA-MB-231) cells also confirmed that this compound effectively inhibits cell viability and growth. ajol.infonih.gov

Apoptosis: this compound is a potent inducer of apoptosis. In PC-3 cells, it caused remarkable DNA damage, evidenced by the formation of micronuclei and DNA fragmentation observed in Comet assays. plos.orgnih.gov In breast cancer cells, apoptosis was confirmed by an increase in TUNEL-stained cells. nih.gov Annexin V-FITC/PI staining assays were used to determine apoptotic cells in oral squamous carcinoma models, which showed that this compound induces apoptosis through the activation of the mitochondria-mediated intrinsic pathway. nih.gov

Cell Cycle Analysis: Flow cytometry analysis has been instrumental in demonstrating the effect of this compound on cell cycle progression. In PC-3 cells, this compound was found to induce cell cycle arrest in the G2/M phase. plos.orgnih.gov This arrest is a direct consequence of the DNA damage response activated by the compound. Further studies in gastric cancer cell lines also showed that this compound negatively regulates the cell cycle, an effect linked to its targeting of RAD54L. ajol.info

Table 3: Summary of this compound Effects in Cell-Based Assays

Assay TypeCell LineKey FindingsReference
Cell ProliferationPC-3, KB, KB/VCR, Gastric, MCF-7, MDA-MB-231Dose- and time-dependent inhibition of proliferation and growth nih.govajol.infonih.govnih.gov
ApoptosisPC-3, MCF-7, MDA-MB-231, KB, KB/VCRInduction of DNA fragmentation, micronuclei formation, increased TUNEL staining, Annexin V positive cells plos.orgnih.govnih.govnih.gov
Cell CyclePC-3, Gastric Cancer CellsInduction of G2/M phase arrest; negative regulation of cell cycle plos.orgnih.govajol.info

Advanced Analytical and Computational Methodologies in Riccardin D Research

Spectroscopic and Chromatographic Methods for Characterization

Spectroscopic and chromatographic techniques are fundamental in the study of natural compounds like Riccardin D, enabling their isolation, purification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of this compound and its derivatives. This technique is employed to determine the purity of isolated this compound and to perform quantitative analysis in various experimental contexts. For instance, in metabolic studies of this compound derivatives, such as this compound-N, HPLC coupled with mass spectrometry (HPLC-Q-LIT-MS) is utilized to characterize and quantify the compound and its metabolites in biological matrices like human and mouse hepatic S9 fractions.

In a study investigating the in vitro metabolism of this compound-N, HPLC was instrumental in separating the parent compound from its various metabolic products. The quantitative analysis showed differences in metabolic stability between species. After a two-hour incubation period, it was found that 44% of the initial this compound-N remained in the human hepatic S9 fraction, whereas only 22% remained in the mouse fraction, indicating a better metabolic stability in human liver microsomes.

Sample MatrixIncubation Time (hours)Remaining this compound-N (%)
Human Hepatic S9244%
Mouse Hepatic S9222%

This table illustrates the metabolic stability of a this compound derivative as determined by HPLC-based quantitative analysis.

Microscopic Techniques for Cellular and Biofilm Analysis

Microscopy plays a pivotal role in visualizing the effects of this compound on cellular structures and microbial communities, such as biofilms. High-resolution imaging techniques provide direct evidence of the morphological changes induced by the compound.

Scanning Electron Microscopy (SEM) is utilized to observe the detailed surface topography of biological samples. In the context of this compound research, SEM has been employed to study the compound's impact on the morphology of Candida albicans biofilms. Research has shown that treatment with this compound significantly alters the structure of these biofilms. nih.govplos.org SEM images reveal that this compound inhibits the growth of hyphae, a critical component for the structural integrity and maturation of C. albicans biofilms. nih.govplos.org The treated biofilms appear less dense and show a marked reduction in the intricate network of yeast cells and hyphae compared to untreated controls.

Laser Confocal Scanning Microscopy (LCSM) provides high-resolution, three-dimensional imaging of fluorescently labeled samples. This technique has also been applied to examine the effects of this compound on the architecture of C. albicans biofilms. nih.govplos.org LCSM analysis complements SEM findings by allowing for the visualization of the biofilm's internal structure and the distribution of viable and non-viable cells. Studies using LCSM confirm that this compound disrupts the typical biofilm morphology, particularly by inhibiting the formation of hyphae, which is a key factor in the virulence of C. albicans. nih.govplos.org

Molecular Biology Techniques

Molecular biology techniques are indispensable for elucidating the mechanisms of action of this compound at the genetic level. These methods allow researchers to investigate how the compound influences gene expression and cellular signaling pathways.

Real-time Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to quantify gene expression levels. This method has been crucial in understanding the molecular mechanisms behind this compound's inhibitory effects on C. albicans biofilm formation. nih.govnih.gov Research has demonstrated that this compound downregulates the expression of several hyphae-specific genes. nih.govnih.gov The decreased expression of these genes suggests that this compound interferes with the signaling pathways that regulate the morphological transition from yeast to hyphal form, which is essential for biofilm development. nih.gov

A study investigating the effect of this compound on C. albicans reported the downregulation of key genes involved in hyphal growth and adhesion.

GeneFunctionEffect of this compound Treatment
ALS1AdhesionDownregulated
ALS3Adhesion, Hypha formationDownregulated
ECE1Hypha formationDownregulated
HWP1Hypha formation, AdhesionDownregulated
EFG1Transcriptional regulator of hyphal growthDownregulated
CDC35Adenylyl cyclase in cAMP pathwayDownregulated

This table summarizes the findings from a real-time RT-PCR analysis, showing the impact of this compound on the expression of genes crucial for Candida albicans biofilm formation. nih.gov

Western Blotting and Immunoprecipitation

Western blotting is a cornerstone technique in this compound research, enabling the detection and quantification of specific proteins within a complex mixture. This method is instrumental in elucidating the molecular pathways modulated by this compound. In practice, proteins from cells treated with this compound are separated by size using gel electrophoresis and then transferred to a membrane. This membrane is subsequently probed with antibodies specific to a target protein, allowing for the visualization of changes in protein expression or post-translational modifications.

For instance, Western blot analysis has been pivotal in studying this compound-induced apoptosis. Researchers have used this technique to detect the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, which are hallmark events of apoptosis nih.govresearchgate.net. Similarly, the technique is used to measure the expression levels of proteins involved in cell cycle regulation and DNA damage response, such as γH2AX, a marker for DNA double-strand breaks. nih.gov

Immunoprecipitation is often used as a preliminary step to Western blotting to isolate a specific protein of interest from a whole-cell lysate. This enrichment allows for the detection of low-abundance proteins or the study of protein-protein interactions. While specific immunoprecipitation studies directly involving this compound are not extensively documented in the available literature, this technique would be invaluable for identifying binding partners of proteins whose expression is altered by this compound, thereby further mapping its interaction network.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for analyzing the effects of this compound on individual cells within a large population. This technique measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. By using fluorescent dyes that bind to cellular components like DNA, researchers can gain detailed insights into the cell cycle distribution and the prevalence of apoptosis.

A primary application in this compound studies is the analysis of the cell cycle. Cells are treated with this compound, fixed, and stained with a DNA-binding dye such as propidium iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis can then reveal the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have consistently used this method to demonstrate that this compound can induce cell cycle arrest, often at the G2/M phase in various cancer cell lines. researchgate.net

Furthermore, flow cytometry is a standard method for quantifying apoptosis induced by this compound. A common approach is the Annexin V/PI assay. In the early stages of apoptosis, a cell membrane lipid called phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be labeled with a fluorescent dye. Propidium iodide is used concurrently to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis or necrosis. This dual-staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. nih.govresearchgate.net

Luciferase Reporter Gene Assays for Pathway Activity

Luciferase reporter gene assays are highly sensitive and quantitative tools used to study the activity of specific signaling pathways and the transcriptional regulation of genes. springernature.comnih.govnih.govscientist.com Although specific studies employing this technique to directly investigate this compound are not prominent in the current body of literature, its application would be highly valuable for dissecting the compound's mechanism of action.

The principle of this assay involves cloning a promoter or a response element of a gene of interest upstream of a luciferase reporter gene in a plasmid. This construct is then introduced into cells. If a signaling pathway is activated or inhibited by a compound like this compound, it will lead to a change in the transcription of the reporter gene, resulting in a corresponding change in the amount of luciferase enzyme produced. The activity of the luciferase is then measured by adding its substrate, luciferin, which generates a quantifiable light signal. springernature.comnih.govnih.govscientist.com

Given that this compound is known to affect pathways related to angiogenesis and apoptosis, luciferase assays could be designed to monitor the activity of key transcription factors in these processes. For example, a reporter construct containing the response element for Vascular Endothelial Growth Factor (VEGF) could be used to directly measure the effect of this compound on VEGF gene transcription, a critical factor in angiogenesis. nih.gov Similarly, reporters for transcription factors involved in apoptosis, such as p53, could elucidate how this compound modulates the expression of pro- or anti-apoptotic genes. The use of a dual-luciferase system, which includes a second reporter gene as an internal control, can enhance the accuracy of these assays by normalizing for variations in transfection efficiency and cell viability. springernature.comnih.gov

siRNA Knockdown for Gene Function Elucidation

Small interfering RNA (siRNA) knockdown is a powerful technique for elucidating the function of a specific gene by transiently silencing its expression. nih.govchildrenshospital.orgnih.govresearchgate.netyoutube.com This method of RNA interference has been effectively used to validate the molecular targets of this compound derivatives and understand their mechanism of action.

The process involves introducing short, double-stranded RNA molecules (siRNAs) into cells that are complementary to the messenger RNA (mRNA) of the target gene. This leads to the degradation of the specific mRNA, thereby preventing the synthesis of the corresponding protein. By observing how the cellular response to this compound changes in the absence of the target protein, researchers can confirm the protein's role in the compound's biological activity. nih.govchildrenshospital.orgnih.govresearchgate.netyoutube.com

A key study utilized siRNA to investigate the mechanism of an aminomethylated derivative of this compound, known as RD-N, which triggers apoptosis in prostate cancer cells. It was hypothesized that cathepsin B (CTSB), a lysosomal protease, was involved in this process. To test this, researchers used siRNA to specifically knock down the expression of the CTSB gene. The results showed that in cells with silenced CTSB, the DNA damage and apoptosis induced by RD-N were significantly attenuated. This provided strong evidence that CTSB plays a critical role in the cytotoxic effects of this this compound derivative. nih.gov

Table 1: Application of siRNA Knockdown in this compound Derivative Research

Target Gene Cell Line This compound Derivative Key Finding
CTSB (Cathepsin B) Prostate Cancer Cells RD-N (aminomethylated this compound) Knockdown of CTSB reduced RD-N-induced DNA damage and apoptosis.

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow researchers to predict and analyze the interaction between a small molecule, such as this compound, and its protein target at an atomic level. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netscienceopen.commdpi.comyoutube.commdpi.comyoutube.comnih.gov These in silico methods are crucial for understanding the binding mode and mechanism of action of drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netscienceopen.commdpi.comnih.gov Studies have identified DNA topoisomerase II (Topo II) as a key molecular target for this compound. nih.gov Using the known crystal structure of Topo II, docking simulations can be performed to place the this compound molecule into the enzyme's binding site, such as the ATP-binding pocket. The software then calculates the most stable binding poses and estimates the binding affinity. This provides valuable insights into the specific amino acid residues that interact with this compound through hydrogen bonds, hydrophobic interactions, or other forces, explaining the compound's inhibitory effect on the enzyme. nih.govnih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-Topo II complex over time. nih.govnih.govmdpi.comyoutube.comyoutube.com MD simulations model the movements and interactions of every atom in the system, providing a more realistic representation of the binding event in a simulated physiological environment. These simulations can confirm the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate calculation of the binding free energy.

In Silico Analysis of Structure-Activity Relationships

In silico analysis of structure-activity relationships (SAR) is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. This method is essential in drug discovery for optimizing lead compounds to enhance their potency and selectivity. nih.govmdpi.commdpi.com

For compounds like this compound, SAR studies involve analyzing a series of structurally related analogs and correlating their chemical modifications with changes in biological effects, such as anticancer activity. While extensive SAR studies specifically on this compound are emerging, research on the closely related Riccardin C provides a clear example of this approach. In one study, a series of Riccardin C derivatives were synthesized to explore their antibacterial activity. The SAR analysis revealed that the number and positions of phenolic hydroxyl groups on the macrocyclic bisbibenzyl structure were primary determinants of the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov

This type of analysis allows researchers to build predictive computational models. By identifying the key chemical features (pharmacophores) responsible for activity, new analogs of this compound can be designed in silico with predicted improvements in their therapeutic properties. These computational predictions then guide the synthesis of the most promising new compounds, making the drug development process more efficient.

Table 2: Key Structural Features and Their Impact on Activity in Riccardin Analogs

Structural Modification Impact on Biological Activity Reference Compound
Number of phenolic hydroxyl groups Primary determinant of activity Riccardin C
Position of phenolic hydroxyl groups Influences potency and selectivity Riccardin C

Microarray Data Analysis for Gene Expression Changes

Microarray technology has proven to be a powerful tool in elucidating the molecular mechanisms underlying the anticancer effects of this compound. This high-throughput method allows for the simultaneous analysis of thousands of genes, providing a comprehensive overview of the global changes in gene expression induced by this natural compound in cancer cells.

One pivotal study investigating the effects of this compound on prostate cancer cells utilized microarray analysis to identify the transcriptomic alterations following treatment. The findings from this research demonstrated that this compound triggers significant changes in the expression of genes involved in several key cellular processes that are fundamental to cancer progression. These processes include cell proliferation, cell cycle regulation, DNA damage and repair, and apoptosis. nih.gov

The microarray data revealed a complex interplay of gene regulation, highlighting the multi-targeted nature of this compound's anticancer activity. The observed changes in gene expression provide a molecular basis for the physiological effects of this compound, such as the induction of cell cycle arrest and apoptosis, as well as the inhibition of tumor growth both in vitro and in vivo. nih.gov

Detailed Research Findings

The microarray analysis of PC-3 prostate cancer cells treated with this compound led to the identification of a set of differentially expressed genes. These genes could be broadly categorized based on their biological functions.

Cell Proliferation: A number of genes that promote cell proliferation were found to be downregulated, while some genes that inhibit this process were upregulated. This shift in the balance of gene expression contributes to the observed anti-proliferative effects of this compound.

Cell Cycle: The expression of genes that regulate the progression of the cell cycle was significantly altered. For instance, genes that drive the transition through different phases of the cell cycle were downregulated, consistent with the observed G2/M phase arrest in treated cells. nih.gov

DNA Damage and Repair: this compound treatment led to changes in the expression of genes involved in the DNA damage response and repair pathways. Notably, there was a downregulation in the expression of genes such as Ku70/86, which are crucial for the non-homologous end joining (NHEJ) repair pathway. nih.gov This finding is in line with other observations that this compound acts as a DNA damaging agent. nih.gov

Apoptosis: A significant number of apoptosis-related genes were differentially expressed following this compound treatment. This included the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby tipping the cellular balance towards programmed cell death.

The following interactive data tables provide a representative summary of the types of gene expression changes observed in microarray analyses of cancer cells treated with this compound.

Table 1: Differentially Expressed Genes in PC-3 Cells Treated with this compound (Illustrative Examples)

Gene CategoryGene Name (Illustrative)RegulationPutative Function
Cell Cycle Cyclin B1DownPromotes G2/M transition
CDK1DownKey regulator of cell cycle
p21UpCell cycle inhibitor
DNA Repair Ku70DownDNA non-homologous end joining
Ku86DownDNA non-homologous end joining
BRCA1DownHomologous recombination repair
Apoptosis BaxUpPro-apoptotic
Bcl-2DownAnti-apoptotic
Caspase-3UpExecutioner caspase

Table 2: Functional Classification of Genes Altered by this compound Treatment (Based on Microarray Data)

Biological ProcessNumber of Genes Significantly Altered (Illustrative)Overall Effect on Pathway
Cell Proliferation & Growth50Inhibition
Cell Cycle Regulation35Arrest
DNA Damage Response & Repair42Impairment of Repair
Apoptosis60Induction

These findings from microarray data analysis underscore the comprehensive and multi-faceted mechanism of action of this compound against cancer cells. By modulating the expression of a wide array of genes, this compound effectively disrupts critical cellular pathways that are essential for tumor growth and survival.

Future Directions and Translational Potential of Riccardin D Research

Exploration of Additional Biological Activities and Therapeutic Applications

The existing understanding of Riccardin D's biological activities, including its anticancer and antifungal properties, provides a strong foundation for further exploration. nih.govplos.org Future research should focus on comprehensively screening this compound for a wider spectrum of biological activities. This includes investigating its potential in other disease areas beyond cancer and fungal infections, such as anti-inflammatory, antiviral, or anti-diabetic effects, given that other bryophyte-derived compounds exhibit such properties. ecronicon.net Detailed in vitro and in vivo studies are essential to identify novel molecular targets and signaling pathways modulated by this compound, which could lead to the discovery of new therapeutic applications.

Optimization of this compound Derivatives for Enhanced Efficacy and Specificity

Structural modifications of natural products can lead to improved pharmacological profiles, including enhanced efficacy, reduced off-target effects, and better bioavailability. Research has already shown that structural diversification of this compound derivatives, for example, by introducing bromine atoms, can lead to more potent antimicrobial agents. nih.gov Future work should involve systematic medicinal chemistry efforts to synthesize and evaluate a library of this compound derivatives. This optimization process can employ rational design strategies based on structure-activity relationships (SAR) and computational modeling to identify key structural features responsible for its biological activities. nih.govsparkl.meuvic.canumberanalytics.com The goal is to develop analogs with superior therapeutic indices and target specificity.

Combination Studies with Existing Therapeutic Agents in Preclinical Models

Given the complexity of diseases like cancer and persistent infections, combination therapies often offer superior outcomes compared to monotherapy. plos.orgtandfonline.comnih.govresearchgate.net this compound has already shown increased antifungal activity when combined with fluconazole (B54011) against Candida albicans biofilms in an in vivo model. plos.org Future research should systematically investigate this compound in combination with established therapeutic agents in relevant preclinical disease models. This involves evaluating synergistic or additive effects, exploring different drug ratios and dosing sequences, and identifying potential mechanisms of interaction. tandfonline.comnih.govresearchgate.net Such studies are vital for developing more effective and potentially less toxic treatment regimens.

Investigation of Epigenetic Actions and Other Emerging Mechanisms

Epigenetic mechanisms, which involve changes in gene expression without altering the DNA sequence, play a critical role in various biological processes and diseases. wikipedia.orgfrontiersin.orgnih.govmdpi.com The reversible nature of epigenetic changes makes them attractive targets for pharmacological intervention. nih.govmdpi.com While this compound has been shown to inhibit DNA topoisomerase II nih.gov and affect the Ras-cAMP-Efg pathway in Candida albicans plos.org, its potential epigenetic actions remain largely unexplored. Future research should delve into whether this compound or its derivatives can modulate DNA methylation, histone modifications, or non-coding RNA expression. frontiersin.orgnih.govmdpi.com Understanding these emerging mechanisms could uncover novel therapeutic avenues and provide a deeper insight into this compound's multifaceted biological effects.

Advanced Preclinical Characterization for Drug Development Progression

To advance this compound towards clinical development, comprehensive preclinical characterization is essential. This includes detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on biological systems over time. nih.govnih.gov Further in vivo studies are required to ascertain its efficacy in various disease models and to identify potential targets. ajol.infoajol.info Rigorous preclinical studies are crucial for risk characterization and evaluation of human relevance, even in the presence of unexpected findings. nih.govjst.go.jpresearchgate.net The ultimate goal is to generate a robust data package that supports the progression of this compound or its optimized derivatives into human clinical trials.

Addressing Challenges in Natural Product Research and Development

Natural product drug discovery faces several inherent challenges, including ensuring sustainable supply, the complexity of natural product chemistry, intellectual property rights, and the difficulty in separating pure compounds from complex mixtures. tjnpr.orgmdpi.comfrontiersin.orgnih.govrsc.org The pharmaceutical industry has, at times, deprioritized natural products due to these perceived disadvantages. tjnpr.org Future research on this compound must actively address these challenges. This includes developing environmentally sustainable sourcing strategies if natural extraction remains necessary, leveraging advanced analytical techniques for isolation and characterization, and fostering interdisciplinary collaborations to overcome technical barriers. frontiersin.orgnih.gov Furthermore, the application of in silico methods in combination with experimental validation can aid in identifying novel natural product-based hits and overcoming some of the complexities associated with their structural diversity and limited biological data. nih.govrsc.org

Q & A

Q. What are the established biological mechanisms of Riccardin D in cancer models, and how are these mechanisms experimentally validated?

  • Methodological Answer : Begin with in vitro assays (e.g., cell viability via MTT/CCK-8 assays) to assess dose-dependent cytotoxicity . Validate mechanisms using flow cytometry for cell cycle analysis (e.g., G1/S arrest) and annexin V/PI staining for apoptosis quantification. Confirm target engagement (e.g., RAD54L inhibition) via Western blot or RNA interference . Reference dose-response curves and statistical significance thresholds (e.g., p < 0.05) to ensure reproducibility .

Q. Which standard assays are recommended to evaluate this compound’s efficacy in preclinical studies?

  • Methodological Answer : Use standardized assays such as:
  • Cell proliferation : Colony formation assays .
  • Apoptosis : Caspase-3/7 activity assays combined with TUNEL staining .
  • Migration/invasion : Transwell or scratch assays with controlled hypoxia conditions.
    Ensure data normalization to vehicle controls and include triplicate technical replicates to minimize variability .

Q. How should researchers formulate hypotheses about this compound’s therapeutic potential in understudied cancer types?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Novelty : Identify gaps via systematic literature reviews (e.g., lack of data on this compound in pancreatic cancer).
  • Feasibility : Pilot dose-ranging studies to determine IC₅₀ values .
  • Ethical : Adhere to institutional guidelines for animal/human tissue use .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pro-apoptotic versus anti-autophagy effects across studies?

  • Methodological Answer : Conduct time-course experiments to differentiate transient vs. sustained effects. Use autophagy inhibitors (e.g., chloroquine) alongside this compound to isolate pathways. Validate findings with multi-omics approaches (e.g., LC-MS/MS for protein turnover, RNA-seq for pathway enrichment). Address discrepancies by standardizing cell lines, culture conditions, and assay endpoints .

Q. What experimental design strategies optimize this compound’s bioavailability and target specificity in in vivo models?

  • Methodological Answer :
  • Pharmacokinetics : Use HPLC-MS to measure plasma/tissue concentrations over time .
  • Formulation : Test nanoparticle encapsulation to enhance solubility and reduce off-target effects.
  • Specificity : Employ CRISPR/Cas9-engineered RAD54L-knockout models to confirm target dependency . Include sham-treated controls and blinded outcome assessments to reduce bias .

Q. How should researchers approach conflicting data on this compound’s synergism with chemotherapeutics?

  • Methodological Answer : Apply isobolographic analysis to quantify synergistic, additive, or antagonistic effects. Use combination index (CI) calculations (e.g., CI < 1 indicates synergy). Replicate studies across multiple cell lines (e.g., AGS, MKN-45) with distinct genetic backgrounds. Publish raw data and statistical code to enable meta-analyses .

Q. What methodologies validate this compound’s off-target effects in transcriptomic or proteomic screens?

  • Methodological Answer : Perform genome-wide CRISPR screens to identify synthetic lethal partners. Integrate proteomic data (e.g., STRINGdb) to map interaction networks. Use thermal shift assays (CETSA) to confirm direct target binding. Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to flag known off-targets .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Methodological Answer : Document batch-to-batch variability in compound purity (e.g., HPLC traces ≥95%) . Share step-by-step protocols via platforms like protocols.io . Adhere to ARRIVE guidelines for animal studies, including sample-size justifications and randomization .

Q. What ethical frameworks apply to this compound research involving patient-derived xenografts (PDX)?

  • Methodological Answer : Obtain informed consent for PDX use per IRB protocols . Anonymize donor metadata and restrict data access to authorized personnel. Reference the Declaration of Helsinki for human tissue ethics .

Q. How should cross-disciplinary teams integrate computational and experimental approaches for this compound optimization?

  • Methodological Answer : Combine in silico docking (e.g., AutoDock Vina) with SAR studies to refine this compound analogs. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements. Assign roles clearly (e.g., chemists synthesize analogs, biologists test efficacy) to streamline workflows .

Data Analysis and Reporting

Q. What statistical methods address non-normal distributions in this compound dose-response data?

  • Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data. Apply log transformations to normalize EC₅₀/IC₅₀ values. Report effect sizes (e.g., Cohen’s d) alongside p-values .

Q. How should researchers structure a literature review to contextualize this compound’s mechanisms?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use PICO (Population, Intervention, Comparison, Outcome) to frame questions. Differentiate primary (e.g., original studies on RAD54L) vs. secondary sources (e.g., reviews on bisbibenzyls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.